molecular formula C7H11NO4S B14459653 2,3-Dimethylpyridine;sulfuric acid CAS No. 66255-35-4

2,3-Dimethylpyridine;sulfuric acid

Cat. No.: B14459653
CAS No.: 66255-35-4
M. Wt: 205.23 g/mol
InChI Key: DSXBQTZVVPUJEQ-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridine (CAS 583-61-9), a pyridine derivative, is a colorless to light-yellow liquid at ambient conditions. It serves as a versatile intermediate in organic synthesis and an acid-binding agent due to its basicity . Its solubility is high in organic solvents like dichloromethane and dimethyl sulfoxide but low in water . Sulfuric acid plays a critical role in its chemical transformations, such as nitration and esterification. For instance, fuming sulfuric acid (containing 28% SO₃) is used to nitrate 2,6-dimethylpyridine under controlled conditions , highlighting the reactivity of dimethylpyridines with strong acids like H₂SO₄.

Properties

CAS No.

66255-35-4

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

2,3-dimethylpyridine;sulfuric acid

InChI

InChI=1S/C7H9N.H2O4S/c1-6-4-3-5-8-7(6)2;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4)

InChI Key

DSXBQTZVVPUJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpyridine can be synthesized through several methods, including the reaction of acetone with ammonia and formaldehyde, followed by cyclization and dehydrogenation. Another method involves the alkylation of pyridine with methyl iodide in the presence of a base.

Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyridine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

The compound "2,3-Dimethylpyridine;sulfuric acid" has applications in scientific research, particularly in chemistry. It is used as a building block in organic synthesis. Additionally, 2,3-Dimethylpyridine is used in the synthesis of 5-bromo-2,3-dimethyl-pyridine .

Synthesis Method of 2,3-Dimethyl-4-nitropyridine-N-oxide
The synthesis method involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to create a mixed solution . A sulfuric acid solution of potassium nitrate is added dropwise to this mixture while maintaining a temperature between -10°C and 20°C . After the dropwise addition, the reaction occurs at a temperature between 80°C and 120°C .

Using potassium nitrate as a nitration reagent instead of thickened nitric acid or fuming nitric acid reduces reaction time and eliminates brown-yellow smoke during the reaction and after-treatment processes . This method creates a more environmentally friendly operating environment, reduces environmental pollution from using large amounts of nitric acid, and increases the reaction yield . The sulfuric acid solution of potassium nitrate has a mass ratio of 1:5 to 1:15 of potassium nitrate to concentrated sulfuric acid . The concentrated sulfuric acid has a mass concentration of 98% . The mol ratio of 2,3 dimethyl pyridine-N-oxide to potassium nitrate is 1:0.5 to 1:4, with a preferred ratio of 1:1 to 1:3.5 . The mixture is preferably reacted at a temperature of -10°C to 5°C, and after the dropwise addition, the reaction preferably occurs at 80°C to 90°C for 0.5 to 10 hours, with a preferred time of 0.5 to 2 hours .

Compared to traditional methods using nitric acid, this synthetic method of 2,3-Dimethyl-4-nitropyridine-N-oxide uses potassium nitrate as a nitrating agent, which is more readily available, shortens the reaction time, and increases the product yield . Additionally, this reaction avoids the production of large amounts of brown smoke, resulting in a cleaner, more environmentally friendly process for producing 2,3-Dimethyl-4-nitropyridine-N-oxide .

Example Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

  • Dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 92g of concentrated sulfuric acid (98% mass concentration) .
  • Maintain the temperature between -10°C and -5°C while dropwise adding a sulfuric acid solution of potassium nitrate (14.15g potassium nitrate, 100g concentrated sulfuric acid with 98% mass concentration) .
  • After the addition, react for 2 hours at 80°C to 85°C .
  • Use HPLC to monitor the reaction until the raw material is completely reacted .
  • Cool to room temperature, add water while stirring, and then filter .
  • Extract the filtrate three times with dichloromethane and concentrate the organic phase to obtain 15.6g of faint yellow 2,3-diformazan Base-4-nitropyridin-/ V-oxide with 99% HPLC purity, resulting in a 92.9% yield .

Mechanism of Action

The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Key physical properties of 2,3-dimethylpyridine and its isomers are summarized below:

Property 2,3-Dimethylpyridine 2,4-Dimethylpyridine 2,6-Dimethylpyridine
Boiling Point (°C) 161.12 157.3 144.0
Vapor Pressure (Pa) 2–8 (25–85°C range) 3–10 (similar range) 5–15 (similar range)
Water Solubility Poor Moderate High

2,3-Dimethylpyridine exhibits intermediate volatility compared to 2,4- and 2,6-isomers, with a higher boiling point than 2,6-dimethylpyridine due to steric and electronic effects .

Chemical Properties: Acidity and Basicity

The pKa values of dimethylpyridines reflect their basicity and reactivity:

Compound Experimental pKa Calculated pKa (PM6/SMD*)
2,3-Dimethylpyridine 6.5 6.0 (−0.5 Max AD)
2,4-Dimethylpyridine 6.8 6.3 (−0.5 Max AD)
3,5-Dimethylpyridine 7.1 6.9 (−0.2 Max AD)

The lower pKa of 2,3-dimethylpyridine compared to 3,5-dimethylpyridine indicates reduced basicity due to steric hindrance near the nitrogen atom . This impacts its utility in acid-catalyzed reactions, such as esterification with sulfuric acid .

Thermodynamic Properties

Hydrogenation thermodynamics for liquid organic hydrogen carriers (LOHCs) reveal differences in enthalpy:

Compound ΔH° (Exp., kJ/mol) ΔH° (Calc., kJ/mol) Deviation
2,3-Dimethylpyridine 63.2 66.2 +2.1
2,4-Dimethylpyridine 60.6 63.7 +0.2
3,5-Dimethylpyridine 70.3 73.2 −0.4

2,3-Dimethylpyridine shows moderate hydrogenation enthalpy, making it less favorable than 3,5-dimethylpyridine for hydrogen storage applications .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the solubility of 2,3-dimethylpyridine in polar vs. non-polar solvents?

  • Methodology : Use gravimetric analysis or UV-Vis spectroscopy. For example, dissolve a known mass of 2,3-dimethylpyridine in solvents like dichloromethane (polar) or hexane (non-polar), then measure undissolved residue or absorbance. Evidence confirms its high solubility in organic solvents (e.g., dichloromethane) but poor solubility in water .

Q. How can sulfuric acid be safely incorporated into reactions involving 2,3-dimethylpyridine to avoid hazardous releases?

  • Methodology : Design experiments with containment systems (e.g., closed reactors with pressure relief valves). Reference release studies showing >97% sulfuric acid recovery when using emulsion systems, ensuring minimal atmospheric dispersion . Acid/hydrocarbon emulsions reduce aerosolization risks.

Q. What spectroscopic techniques validate the purity of 2,3-dimethylpyridine after synthesis?

  • Methodology : Combine 1H^1H-NMR (to confirm methyl group positions at C2 and C3) and GC-MS (to detect impurities). Cross-reference with NIST-standardized molecular data (e.g., molecular weight: 107.1531 g/mol, InChIKey: HPYNZHMRTTWQTB-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How do density functional theory (DFT) methods improve predictions of acid-base interactions between 2,3-dimethylpyridine and sulfuric acid?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model protonation sites. Becke’s studies show that DFT with gradient corrections and exact exchange reduces error margins in thermochemical predictions (e.g., ±2.4 kcal/mol for atomization energies) . Compare computational results with experimental pKa values.

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